(2Z)-1-(3,4-dichlorophenyl)-2-(N-hydroxyimino)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one
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Description
(2Z)-1-(3,4-dichlorophenyl)-2-(N-hydroxyimino)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one is a useful research compound. Its molecular formula is C13H9Cl2N3O2S and its molecular weight is 342.19. The purity is usually 95%.
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Scientific Research Applications
Research Applications
Crystallographic Studies :
- The compound has been involved in studies exploring its crystal structure and polymorphic forms. For example, Glidewell et al. (2003) examined benzylation and nitrosation of related compounds and analyzed their crystal structures, showing variations in molecular arrangement and hydrogen bonding patterns (Glidewell, Low, Marchal, & Quesada, 2003).
Synthesis and Structural Analysis :
- Liu et al. (2009) reported on the synthesis of a racemic compound involving a similar structural motif, discussing its molecular geometry and intramolecular hydrogen bonding (Liu, Liu, Rheingold, DiPasquale, & Yanovsky, 2009).
Antiproliferative Activity :
- Huang et al. (2020) synthesized a compound with a similar pyrimidin-4-yl structure, exploring its antiproliferative activity against various cancer cell lines. This highlights the potential for using similar compounds in cancer research (Huang et al., 2020).
Regioselective Synthesis :
- Santos et al. (2015) reported on the regioselective synthesis of similar 2-(methylsulfanyl)pyrimidin-4(3H)-one compounds, indicating potential applications in creating specific molecular configurations (Santos et al., 2015).
Spectroscopic Characterization :
- Studies like that of Song et al. (2008) have focused on spectroscopic characterization of related compounds, providing insights into their molecular vibrations and geometries (Song et al., 2008).
Potential Antiviral Activity :
- Robins et al. (2006) explored derivatives of furo[2,3-d]pyrimidin-2(3H)-one, a structure related to the compound , for their antiviral activity (Robins et al., 2006).
Molecular Docking Studies :
- The compound has been used in molecular docking studies to understand its interaction with biological targets, as seen in research by Huang et al. (2020) (Huang et al., 2020).
Properties
IUPAC Name |
(2Z)-1-(3,4-dichlorophenyl)-2-hydroxyimino-2-(2-methylsulfanylpyrimidin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3O2S/c1-21-13-16-5-4-10(17-13)11(18-20)12(19)7-2-3-8(14)9(15)6-7/h2-6,20H,1H3/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJGZPFWIMFTRC-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C(=NO)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC=CC(=N1)/C(=N/O)/C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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